Home > Products > Screening Compounds P49600 > 6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one - 35969-98-3

6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-2874080
CAS Number: 35969-98-3
Molecular Formula: C13H15BrN2OS
Molecular Weight: 327.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[N-[7-Bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl]-N-(prop-2-ynyl)amino]-N-(3-pyridylmethyl)benzamide (CB30865)

Compound Description: CB30865 is a quinazolin-4-one derivative exhibiting potent antitumor activity. Its mechanism of action is thought to be folate-independent, and it demonstrates unique biochemical characteristics, including delayed, non-phase-specific cell cycle arrest. []

Relevance: This compound shares the core quinazolin-4-one structure with 6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. Both compounds possess a bromine substitution on the benzene ring of the quinazolinone core, although at different positions. While CB30865 has a complex substituent at position 6, the target compound has a simpler pentyl group at position 3 and a sulfanyl group at position 2. Despite these differences, the shared core structure and the presence of a bromine substituent highlight their structural similarity. []

N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic Acid (4)

Compound Description: This compound represents a class of potent dual inhibitors targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). It exhibits strong inhibitory activity against human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM). []

3-[(Arylidene)amino]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one Derivatives (3,4)

Compound Description: These compounds are synthesized by reacting thiosemicarbazide with aldehydes (4-bromobenzaldehyde, 2-chlorobenzaldehyde) followed by cyclization with ethyl chloroacetate. []

Relevance: Though structurally distinct from 6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, these compounds share the presence of a 2-sulfanyl-4-one motif within a heterocyclic ring system. Additionally, the synthesis of these compounds involves reactions with substituted benzaldehydes, similar to the potential synthetic route for the target compound. []

Overview

6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological applications, particularly in cancer treatment. Quinazoline derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 6-position of the quinazoline ring is believed to enhance the compound's biological activity by improving its interaction with target proteins.

Source and Classification

This compound is classified as a heterocyclic organic compound due to its cyclic structure containing nitrogen atoms. It can be categorized under the broader class of sulfanyl-substituted quinazolinones, which are noted for their potential as therapeutic agents. Research has indicated that quinazoline derivatives can exhibit selective cytotoxicity against tumor cells while sparing normal cells, making them promising candidates for drug development .

Synthesis Analysis

The synthesis of 6-bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves several steps:

  1. Starting Materials: The synthesis begins with 5-bromoanthranilic acid and appropriate alkyl halides.
  2. Formation of Key Intermediate: A mixture of 5-bromoanthranilic acid and phenyl isothiocyanate is reacted in ethanol to form an intermediate compound, which is then treated with various alkyl halides in the presence of a base such as potassium carbonate to yield the desired quinazoline derivative.
  3. Purification: The crude product is purified using column chromatography, and its structure is confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry .
Molecular Structure Analysis

The molecular structure of 6-bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can be described as follows:

  • Core Structure: The compound features a quinazolinone backbone, characterized by a fused benzene and pyrimidine ring system.
  • Substituents: It contains a bromine atom at the 6-position, a pentyl group at the 3-position, and a sulfanyl (-SH) group at the 2-position.

Structural Data

  • Molecular Formula: C12H14BrN3OS
  • Molecular Weight: Approximately 303.23 g/mol
  • Key Spectroscopic Data:
    • NMR: Characteristic signals corresponding to protons in different environments (e.g., aromatic protons, aliphatic protons).
    • Mass Spectrometry: Confirmation of molecular weight and fragmentation patterns.
Chemical Reactions Analysis

6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can participate in various chemical reactions typical of quinazoline derivatives:

  1. Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for further functionalization.
  2. Thiol Reactions: The sulfanyl group can react with electrophiles or participate in disulfide bond formation.
  3. Cyclization Reactions: Under certain conditions, this compound may undergo cyclization to form more complex heterocycles.

These reactions are crucial for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for compounds like 6-bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one primarily involves their interaction with specific biological targets:

  1. Inhibition of Kinases: Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers.
  2. Induction of Apoptosis: These compounds may trigger apoptotic pathways in cancer cells through oxidative stress or by disrupting cellular signaling pathways.
  3. Molecular Docking Studies: Computational studies suggest that these compounds can bind effectively to target proteins, stabilizing certain conformations that lead to reduced cell proliferation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Reactivity is influenced by the presence of functional groups such as bromine and sulfanyl.

Relevant Data

Experimental data on melting points, boiling points, and spectral characteristics help define the physical state and purity of synthesized compounds .

Applications

The primary application of 6-bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one lies in medicinal chemistry:

  1. Anticancer Research: As part of ongoing research into novel anticancer agents, this compound has shown promise due to its selective cytotoxicity against cancer cell lines.
  2. Pharmaceutical Development: Its structure serves as a template for developing new drugs targeting specific kinases involved in cancer progression.
  3. Biological Studies: Used in studies exploring the mechanisms of action of quinazoline derivatives on cellular processes related to cancer .

Properties

CAS Number

35969-98-3

Product Name

6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

IUPAC Name

6-bromo-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C13H15BrN2OS

Molecular Weight

327.24

InChI

InChI=1S/C13H15BrN2OS/c1-2-3-4-7-16-12(17)10-8-9(14)5-6-11(10)15-13(16)18/h5-6,8H,2-4,7H2,1H3,(H,15,18)

InChI Key

HZIKACZFOHOVLM-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.